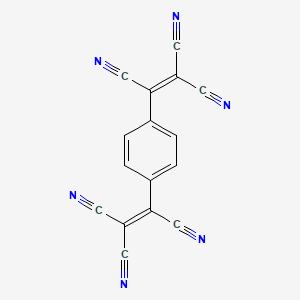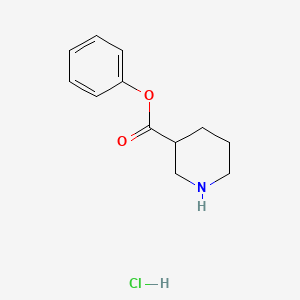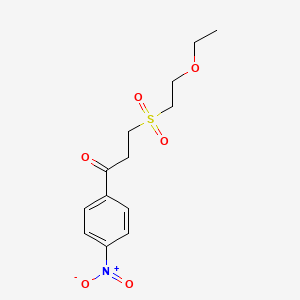
2,2'-(1,4-Phenylene)di(ethene-1,1,2-tricarbonitrile)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(1,2,2-tricyanoethenyl)benzene is an organic compound characterized by the presence of two tricyanoethenyl groups attached to a benzene ring at the 1 and 4 positions
Vorbereitungsmethoden
The synthesis of 1,4-Bis(1,2,2-tricyanoethenyl)benzene typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting benzene-1,4-dicarbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1,4-Bis(1,2,2-tricyanoethenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the tricyanoethenyl groups into amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(1,2,2-tricyanoethenyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique electronic properties.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Wirkmechanismus
The mechanism by which 1,4-Bis(1,2,2-tricyanoethenyl)benzene exerts its effects is primarily related to its electronic structure. The tricyanoethenyl groups are electron-withdrawing, which significantly alters the electronic distribution within the molecule. This makes the compound highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(1,2,2-tricyanoethenyl)benzene can be compared with other similar compounds such as:
1,4-Bis(triethoxysilyl)benzene: Used in the synthesis of periodic mesoporous organosilicas (PMOs).
1,4-Bis(2-ethylhexyl)benzene: Utilized in the production of various polymers and materials.
The uniqueness of 1,4-Bis(1,2,2-tricyanoethenyl)benzene lies in its strong electron-withdrawing groups, which impart distinct electronic properties that are advantageous for specific applications in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
119812-01-0 |
|---|---|
Molekularformel |
C16H4N6 |
Molekulargewicht |
280.24 g/mol |
IUPAC-Name |
2-[4-(1,2,2-tricyanoethenyl)phenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C16H4N6/c17-5-13(6-18)15(9-21)11-1-2-12(4-3-11)16(10-22)14(7-19)8-20/h1-4H |
InChI-Schlüssel |
STTDGCQKCNKOKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=C(C#N)C#N)C#N)C(=C(C#N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene](/img/structure/B14284824.png)
![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)



![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)


![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)

![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)

